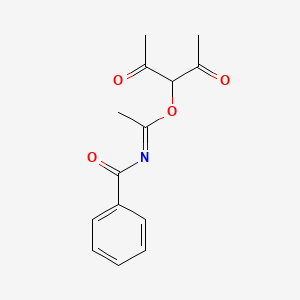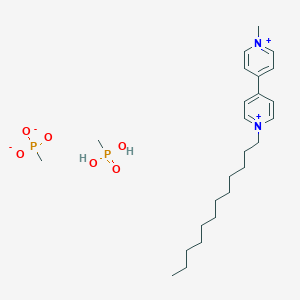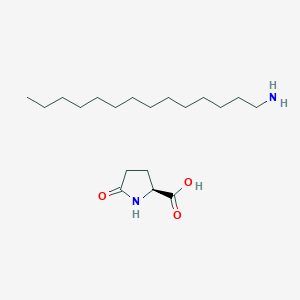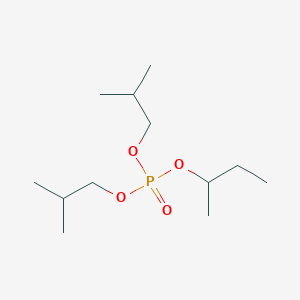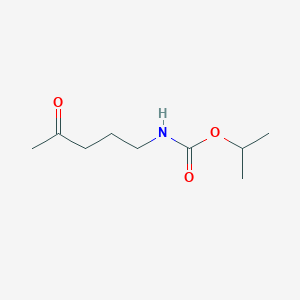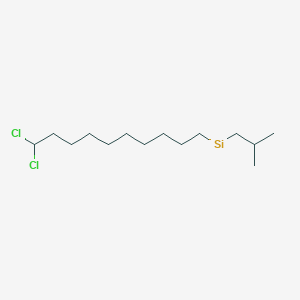
CID 78064003
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 78064003” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of compound “CID 78064003” involves specific synthetic routes and reaction conditions. One of the methods includes the use of thionyl chloride and N, N-dimethylformamide in a reaction kettle, followed by heating and reduced pressure distillation . The process ensures the formation of the desired compound with high purity and minimal impurities.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to achieve the desired quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 78064003” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Compound “CID 78064003” has a wide range of scientific research applications. It is used in:
Chemistry: As a reagent in various chemical reactions and synthesis processes.
Biology: For studying biological pathways and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of compound “CID 78064003” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological or chemical effect. The exact pathways and targets can vary depending on the application and the specific properties of the compound .
Vergleich Mit ähnlichen Verbindungen
- Compound A
- Compound B
- Compound C
These similar compounds may share some properties with “CID 78064003” but also have unique characteristics that differentiate them .
Eigenschaften
Molekularformel |
C14H28Cl2Si |
|---|---|
Molekulargewicht |
295.4 g/mol |
InChI |
InChI=1S/C14H28Cl2Si/c1-13(2)12-17-11-9-7-5-3-4-6-8-10-14(15)16/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
KWWHNDJBYYPNKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Si]CCCCCCCCCC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)
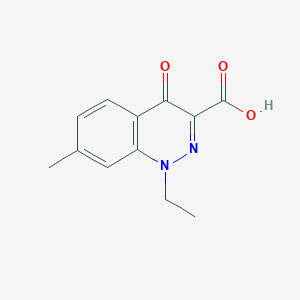
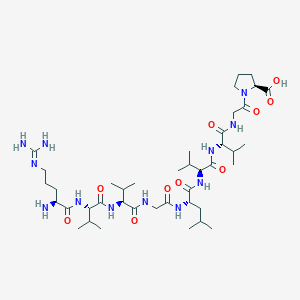

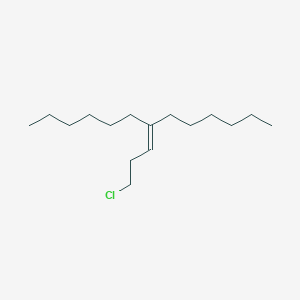
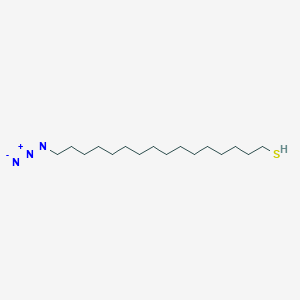
![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)
